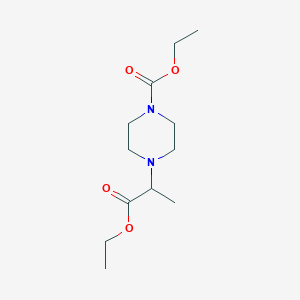

Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate

Description

Chemical Nomenclature and Structural Classification

This compound possesses a complex nomenclature that reflects its sophisticated molecular architecture and multiple functional group integrations. The compound is registered under Chemical Abstracts Service number 856843-19-1, providing definitive identification within chemical databases and research literature. The International Union of Pure and Applied Chemistry systematic naming convention captures the compound's structural complexity through its detailed description of the piperazine ring system modified with ethoxycarbonyl and ethyl ester substituents.

The molecular framework of this compound centers on a piperazine ring, which constitutes a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. This piperazine core structure can be described as cyclohexane with the 1- and 4-CH2 groups replaced by nitrogen atoms, following the fundamental structural pattern established for this class of heterocycles. The piperazine scaffold serves as the foundation upon which the compound's functional group modifications are constructed, creating a molecular architecture that combines the inherent properties of the diazacycle with the reactivity and solubility characteristics imparted by the ester functionalities.

The compound's structural classification places it firmly within the category of substituted piperazines, specifically those bearing carboxylate ester modifications. The presence of the ethyl 4-carboxylate group at the 1-position of the piperazine ring represents a common structural motif in pharmaceutical and synthetic chemistry, as these ester functionalities frequently serve as protecting groups or contribute to enhanced solubility characteristics. The 2-ethoxy-1-methyl-2-oxoethyl substituent at the 4-position of the piperazine ring introduces additional complexity, incorporating both ester and ketone functionalities that significantly influence the compound's chemical reactivity and potential synthetic utility.

The stereochemical considerations of this compound involve the presence of a chiral center at the 1-methyl position of the 2-oxoethyl substituent, which introduces potential for enantiomeric forms and associated stereochemical complexity. This structural feature is particularly significant in the context of biological activity assessment and synthetic methodology development, as stereochemical variations can dramatically influence both chemical reactivity and biological interactions. The compound's overall three-dimensional architecture, influenced by the chair conformation typically adopted by piperazine rings and the spatial orientation of the ester substituents, creates specific steric and electronic environments that govern its chemical behavior.

Historical Context of Piperazine Derivatives in Organic Chemistry

The historical development of piperazine derivatives in organic chemistry traces its origins to early investigations into heterocyclic compound synthesis and structure-activity relationships that began in the early twentieth century. Piperazines were originally named because of their chemical similarity with piperidine, part of the structure of piperine in the black pepper plant Piper nigrum, with the azacycle infix added to "piperazine" referring to the extra nitrogen atom compared to piperidine. However, it is important to note that piperazines are not derived from plants in the Piper genus, distinguishing them from their nomenclatural inspiration while highlighting the systematic approach to chemical naming that emerged during this period.

Early synthetic investigations into piperazine chemistry were documented in foundational works such as those published in the Journal of the American Chemical Society during the 1930s and 1950s, which established fundamental synthetic methodologies and structural characterization techniques for this class of compounds. These pioneering studies laid the groundwork for understanding the reactivity patterns, substitution chemistry, and synthetic accessibility of piperazine derivatives, providing the conceptual framework that would guide subsequent generations of research into more complex derivatives such as this compound.

The industrial synthesis of piperazine, which forms the foundation for all derivative chemistry, was established through ammoniation of 1,2-dichloroethane or ethanolamine, reactions primarily used for production of ethylene diamine but yielding piperazine as a valuable side product. The piperazine separated from these product streams, which also contained various derivatives containing CH2CH2NH subunits including diethylenetriamine and aminoethylpiperazine, provided the raw material foundation for subsequent derivatization chemistry. Alternative synthetic approaches, including reduction of pyrazine with sodium in ethanol, offered complementary routes to piperazine and contributed to the establishment of diverse synthetic methodologies for accessing this heterocycle.

The structural characterization of piperazine through X-ray crystallography confirmed its centrosymmetric molecular geometry, with the ring adopting a chair conformation and the two nitrogen-hydrogen groups positioned equatorially. This structural understanding provided crucial insights into the conformational preferences and steric factors that would influence the design and synthesis of complex derivatives. The basicity characteristics of piperazine, demonstrated by the pH of 10.8–11.8 for a 10% aqueous solution and pKb values of 5.35 and 9.73 at 25°C, established the electronic properties that would govern substitution patterns and reactivity in derivative synthesis.

Historical synthetic methodologies for piperazine derivatives evolved through several key developmental phases, including early work on arylpiperazine synthesis and amino alcohol derivatives that established fundamental substitution patterns and reaction conditions. These foundational synthetic approaches provided the methodological basis for more sophisticated derivative synthesis, including compounds incorporating multiple functional groups such as those found in this compound. The development of protecting group strategies, esterification methodologies, and selective functionalization techniques during this historical period created the synthetic toolkit necessary for accessing structurally complex piperazine derivatives.

Position Within Contemporary Heterocyclic Compound Research

Contemporary heterocyclic compound research has positioned piperazine derivatives, including this compound, at the forefront of synthetic methodology development and structure-activity relationship investigations. The current research landscape recognizes piperazine scaffolds as privileged structures in medicinal chemistry, with substituted derivatives representing approximately 100 approved pharmaceutical compounds and demonstrating broad applicability across therapeutic areas. This extensive therapeutic presence underscores the fundamental importance of piperazine chemistry in contemporary drug discovery and development programs.

Modern synthetic approaches to piperazine derivatives have been revolutionized by the development of transition metal-free catalytic methodologies, which offer environmentally sustainable and operationally convenient routes to complex heterocyclic frameworks. These contemporary synthetic strategies enable the efficient construction of nitrogen-containing heterocycles, including five-membered rings such as carbazole, pyrimidines, and pyrroles, as well as six-membered rings including piperidine, pyridine, quinoline, diazinane, pyrazine, quinoxaline, and 1,2,3-triazine systems. The compatibility of these transition metal-free catalysts with various functional groups and substrates significantly enhances the synthetic accessibility of compounds such as this compound while broadening their relevance in medicinal chemistry and materials science applications.

The contemporary significance of piperazine derivatives in neurological and psychiatric research has been particularly pronounced, with these compounds serving as key scaffolds for developing ligands targeting serotonin receptors, specifically the 5-HT1A receptor system. Research investigations have demonstrated that piperazine scaffolds with alkyl chain modifications represent important structural motifs for 5-HT1A agonists, with comprehensive structure-activity relationship studies revealing that the piperazine framework typically consists of a 3 to 4 carbon chain linking two aromatic rings, one of which is attached to the piperazine moiety. These structural insights provide crucial guidance for the design and optimization of compounds such as this compound within contemporary neuropharmacological research programs.

Computer-aided drug design methodologies have revealed specific molecular interaction patterns that govern piperazine derivative activity, including CH–π and π interactions with phenylalanine residues, π–π stacking interactions, and salt bridge formations with aspartic acid residues in target proteins. These molecular recognition patterns highlight the sophisticated three-dimensional binding requirements that contemporary piperazine derivatives must satisfy, emphasizing the importance of precise structural optimization in compounds featuring complex substitution patterns such as those present in this compound.

The contemporary research emphasis on bioisosteric replacement strategies has elevated the importance of piperazine derivatives as scaffold optimization tools, with these compounds serving as starting points for the development of structurally related but functionally distinct molecular frameworks. This approach recognizes that while piperazine scaffolds offer excellent chemical reactivity and central nervous system pharmacodynamics, strategic modifications can enhance potency, selectivity, and developability properties. The tunable nature of the piperazine structure, demonstrated through compounds such as this compound, exemplifies the flexibility available to contemporary medicinal chemists in optimizing heterocyclic frameworks for specific therapeutic applications.

Properties

IUPAC Name |

ethyl 4-(1-ethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-4-17-11(15)10(3)13-6-8-14(9-7-13)12(16)18-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKCAHQLVBKFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCN(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring.

Mode of Action

It’s known that the piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery.

Biological Activity

Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate, with the CAS number 856843-19-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₂H₂₂N₂O₄

Molecular Weight: 250.32 g/mol

Structural Characteristics: The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of an ethoxy group and a ketone functionality contributes to its biological activity.

Pharmacological Profile

This compound has been investigated for various biological activities, particularly in relation to its interaction with cellular targets.

The compound's mechanism of action is primarily linked to its ability to modulate enzyme activity and influence signaling pathways. Piperazine derivatives are often involved in interactions with neurotransmitter receptors and kinases, which can lead to therapeutic effects in conditions such as cancer and neurological disorders.

Biological Activities

- Antitumor Activity:

- Neuroprotective Effects:

- Antimicrobial Activity:

Study on Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor effects of various piperazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective effects of piperazine derivatives in a model of oxidative stress-induced neuronal injury. This compound was shown to significantly reduce cell death and maintain mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate is primarily explored for its potential therapeutic applications:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that compounds similar to this compound showed significant activity in animal models, suggesting a possible pathway for developing new antidepressants .

- Anticancer Properties : Some derivatives of piperazine have been investigated for their anticancer potential. This compound has been included in studies focusing on inhibiting cancer cell proliferation, particularly in breast and lung cancer cell lines .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly against oxidative stress-induced neuronal damage. This application is critical in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthetic Applications

The synthesis of this compound has been optimized for various applications:

- Synthesis of Novel Derivatives : The compound serves as a precursor for synthesizing novel piperazine derivatives with enhanced biological activity. Researchers have utilized it to create libraries of compounds for high-throughput screening in drug discovery programs .

- Pharmaceutical Formulations : Due to its favorable solubility and stability profile, this compound is being explored as an excipient in pharmaceutical formulations, enhancing the bioavailability of active pharmaceutical ingredients (APIs) .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives, including this compound, for their antidepressant effects using forced swim tests in rodents. The results indicated a dose-dependent reduction in immobility time, suggesting significant antidepressant-like activity .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the anticancer efficacy of this compound was assessed against multiple cancer cell lines. The study found that the compound induced apoptosis and inhibited cell cycle progression, making it a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification of Analogues

Piperazine-1-carboxylate derivatives are structurally diverse, with variations primarily in the substituent at the 4-position. Key analogues include:

Aromatic Substituents

- Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d) : Features an indole moiety linked via an ethyl group. Synthesized via hydroformylation/Fischer indolization (94% yield) .

- Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate : Contains a nitro-phenyl group, likely used as an intermediate in drug synthesis .

Electron-Withdrawing Substituents

- Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate (3ac): Includes a dicyano-phenylpropanoyl group, synthesized via photoredox catalysis .

- Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}piperazine-1-carboxylate : Incorporates a sulfonylphenyl group and showed 94% inhibition of M. tuberculosis growth .

Hydrophilic Substituents

- Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate : Contains a biphenyl ether and hydroxyl group, synthesized via reductive amination .

Heterocyclic Substituents

Table 1: Key Structural and Functional Comparisons

Key Observations

Biological Activity : While the target compound lacks reported bioactivity, analogues with sulfonyl (e.g., ) or indole groups (e.g., ) exhibit antimycobacterial or receptor-binding properties, highlighting the role of substituent electronic and steric effects.

Synthetic Utility : The target compound’s ketone and ester groups make it a versatile intermediate for further derivatization, such as nucleophilic substitution or reduction reactions.

Challenges and Opportunities

- Limited Bioactivity Data: The absence of biological studies on the target compound limits its direct application in drug development.

- Structure-Activity Relationships (SAR) : Analogues with sulfonyl or aromatic groups demonstrate that electron-withdrawing substituents enhance antitubercular activity, whereas bulky groups (e.g., biphenyl) may improve receptor affinity .

Preparation Methods

General Synthetic Route

The synthesis typically involves:

Step 1: Preparation of Piperazine Carbamate Intermediate

- Starting from piperazine, the nitrogen is protected or functionalized with an ethyl carbamate group.

- This can be achieved by reacting piperazine with ethyl chloroformate or ethyl carbonochloridate under basic conditions (e.g., triethylamine) in an aprotic solvent like dichloromethane.

Step 2: Introduction of the 2-ethoxy-1-methyl-2-oxoethyl Side Chain

- The 4-position of the piperazine ring is functionalized by nucleophilic substitution or acylation.

- A suitable electrophilic precursor such as 2-bromo-1-methoxy-2-oxoethyl derivative or an α-haloester can be reacted with the piperazine carbamate.

- The reaction is typically conducted in polar aprotic solvents such as DMF or DMSO at controlled temperatures to favor substitution.

Step 3: Purification

- The crude product is purified by column chromatography using silica gel and an eluent system such as petroleum ether/ethyl acetate (5:1) to isolate the pure this compound.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | Piperazine + Ethyl chloroformate + Base | Dichloromethane | 0°C to RT | Base: Triethylamine; inert atmosphere preferred |

| 2 | Piperazine carbamate + α-haloester derivative | DMF or DMSO | 25–80°C | Stirring under nitrogen; reaction time varies (4–12 h) |

| 3 | Purification by column chromatography | Petroleum ether/ethyl acetate (5:1) | Ambient | Silica gel used for separation |

Alternative Synthetic Approaches

Use of Protected Piperazine Derivatives

- Tert-butyl protected piperazine-1-carboxylate derivatives (e.g., tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate) have been synthesized by reacting tert-butyl piperazine-1-carboxylate with 2-bromoacetyl bromide in the presence of triethylamine at low temperature (0°C) followed by warming to room temperature. This intermediate can be further modified to introduce ethoxy and methyl groups via nucleophilic substitution or alkylation reactions.

Research Findings and Yields

- Yields for similar piperazine carbamate derivatives typically range from 75% to 90% after purification by column chromatography.

- Reaction times for the nucleophilic substitution/acylation step vary from 4 to 12 hours depending on reagent reactivity and temperature.

- Purification methods are crucial to obtain high purity, often involving silica gel chromatography with petroleum ether/ethyl acetate mixtures.

Comparative Table of Preparation Parameters for Related Piperazine Carbamates

Notes on Industrial and Scale-Up Considerations

- Industrial synthesis would optimize reaction parameters such as solvent recycling (e.g., THF recovery by fractional distillation) and reaction time reduction to improve cost-efficiency.

- Use of less hazardous reagents and milder conditions (e.g., CO2-based carbamate formation) is favorable for sustainability.

- Purification at scale may involve crystallization or preparative chromatography depending on product properties.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate, and what are the critical steps in its preparation?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions to form the piperazine core.

- Nucleophilic substitution for introducing the ethoxy-methyl-oxoethyl side chain.

- Esterification to finalize the ethyl carboxylate group. Key reagents may include coupling agents (e.g., EDC/HOBt) and bases (e.g., triethylamine). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, respectively .

- X-ray crystallography : Resolves 3D conformation and stereochemistry .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended for this compound?

Preliminary assays include:

- Enzyme inhibition studies : Testing against kinases or proteases using fluorometric/colorimetric substrates.

- Receptor binding assays : Radioligand competition experiments to assess affinity for GPCRs or neurotransmitter receptors.

- Cytotoxicity profiling : MTT assays on cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies involve:

- Temperature control : Lower temperatures reduce side reactions during sensitive steps (e.g., acylation) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Real-time monitoring : HPLC or in-situ IR tracks reaction progress .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from assay variability or impurities. Mitigation involves:

- Orthogonal assays : Confirm activity using independent methods (e.g., SPR vs. ITC for binding kinetics) .

- Purity verification : High-resolution LC-MS ensures compound integrity .

- Dose-response curves : Establish EC₅₀/IC₅₀ values to quantify potency thresholds .

Q. What methodologies are effective for elucidating the compound’s mechanism of action?

Advanced approaches include:

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to target proteins .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular docking : Predicts binding modes using software like AutoDock or Schrödinger .

Q. How can computational modeling predict potential biological targets?

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity .

- Phylogenetic analysis : Identifies conserved binding sites across homologous proteins .

- Machine learning : Trains classifiers on known active/inactive compounds to prioritize targets .

Q. What strategies address stability and solubility challenges in formulation studies?

- Solvent screening : Use co-solvents (e.g., PEG 400) or cyclodextrins for aqueous solubility .

- pH stability profiling : Assess degradation under physiological pH ranges (1.2–7.4) .

- Lyophilization : Improves shelf life for hygroscopic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.